(3-Methyl-4-nitrophenoxy)acetyl chloride
CAS No.: 861795-45-1
Cat. No.: VC3051448
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861795-45-1 |
---|---|
Molecular Formula | C9H8ClNO4 |
Molecular Weight | 229.62 g/mol |
IUPAC Name | 2-(3-methyl-4-nitrophenoxy)acetyl chloride |
Standard InChI | InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |
Standard InChI Key | TVKJPZXAJHYGIZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
(3-Methyl-4-nitrophenoxy)acetyl chloride is structurally related to the isomeric compound (4-methyl-3-nitro-phenoxy)-acetyl chloride, which has a CAS number of 861795-47-3 and molecular formula C₉H₈ClNO₄, with a molecular weight of 229.62 . The compound of interest differs only in the arrangement of substituents on the aromatic ring, with the methyl group at position 3 and the nitro group at position 4.
The parent carboxylic acid of our target compound, (3-methyl-4-nitrophenoxy)acetic acid, has the following properties:
Property | Value |
---|---|
CAS Number | 85444-81-1 |
Molecular Formula | C₉H₉NO₅ |
Molecular Weight | 211.171 |
Exact Mass | 211.048 |
Chemical Name | 2-(3-methyl-4-nitrophenoxy)acetic acid |
The conversion of this acid to the corresponding acid chloride involves replacing the hydroxyl group of the carboxylic acid with a chlorine atom, resulting in the formation of (3-methyl-4-nitrophenoxy)acetyl chloride .
Physical and Chemical Properties
The physical and chemical properties of (3-methyl-4-nitrophenoxy)acetyl chloride can be partially inferred from its parent acid and structurally similar compounds. The precursor acid has the following documented physical properties:
Property | Value |
---|---|
Density | 1.383 g/cm³ |
Boiling Point | 405.7°C at 760 mmHg |
Flash Point | 199.2°C |
LogP | 1.88980 |
PSA | 92.35000 |
Index of Refraction | 1.575 |
As is typical with the conversion of carboxylic acids to acid chlorides, (3-methyl-4-nitrophenoxy)acetyl chloride would likely display:
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Increased reactivity compared to the parent acid
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Lower boiling point than the parent acid
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Higher sensitivity to moisture and humidity
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Greater electrophilicity at the carbonyl carbon
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Higher reactivity in nucleophilic substitution reactions
Regarding chemical properties, acid chlorides are generally moisture-sensitive and react readily with nucleophiles such as alcohols, amines, and water. The presence of the nitro group in the para position relative to the phenoxy oxygen likely increases the electrophilicity of the carbonyl carbon through inductive effects, potentially enhancing the reactivity of this particular acid chloride compared to similar compounds without electron-withdrawing groups .
Synthesis Methods
Several potential synthetic routes can be proposed for the preparation of (3-methyl-4-nitrophenoxy)acetyl chloride based on established organic chemistry principles and related compounds in the literature.
From Parent Carboxylic Acid
The most direct method would involve converting (3-methyl-4-nitrophenoxy)acetic acid to the corresponding acid chloride using chlorinating agents. This transformation typically employs reagents such as:
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Thionyl chloride (SOCl₂)
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Phosphorus pentachloride (PCl₅)
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Oxalyl chloride ((COCl)₂) with catalytic DMF
The reaction scheme would proceed as follows:
(3-methyl-4-nitrophenoxy)acetic acid + SOCl₂ → (3-methyl-4-nitrophenoxy)acetyl chloride + SO₂ + HCl
A similar approach is used in the preparation of other acid chlorides such as 2,5-dimethyl phenylacetyl chloride, as referenced in patent literature .
From Related Intermediates
Alternative synthetic routes might involve:
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Preparation of 3-methyl-4-nitrophenol followed by alkylation with chloroacetic acid to form the parent acid, which could then be converted to the acid chloride.
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Adaptation of the synthetic methodology described for 4-bromo-2-nitrophenylacetic acid, which involves a reaction sequence starting with substituted toluene derivatives, followed by rearrangement and carboxylation with carbon dioxide .
Hazard Category | Classification |
---|---|
Acute Toxicity (Dermal) | Category 4 |
Acute Toxicity (Inhalation) | Category 4 |
Specific Target Organ Toxicity (Respiratory) | Category 3 |
Acute Toxicity (Oral) | Category 4 |
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Irritation | Category 2 |
As an acid chloride, (3-methyl-4-nitrophenoxy)acetyl chloride would likely present additional hazards, including:
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Enhanced corrosivity due to HCl generation upon contact with moisture
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Respiratory irritation from acyl chloride vapors
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Potential skin and eye damage from direct contact
Research Gaps and Future Directions
Several research opportunities exist regarding (3-methyl-4-nitrophenoxy)acetyl chloride:
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Development of optimized synthetic routes with improved yields and selectivity
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Comprehensive characterization of physical properties
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Exploration of novel applications in pharmaceutical and agrochemical development
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Investigation of structure-activity relationships in compounds containing the 3-methyl-4-nitrophenoxy moiety
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Development of safer handling procedures and formulations
The limited information available in the current literature suggests that further research into this compound could yield valuable insights for synthetic chemists working in various fields.
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